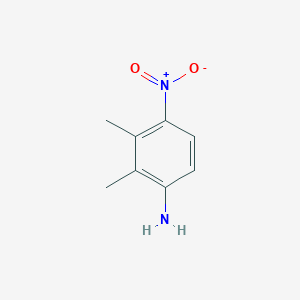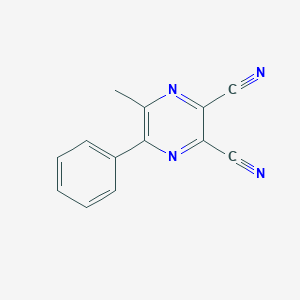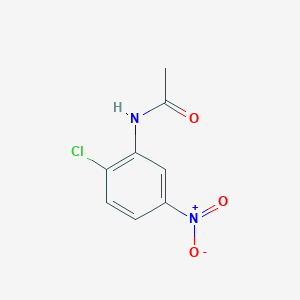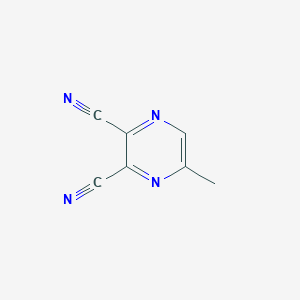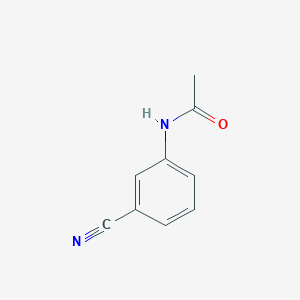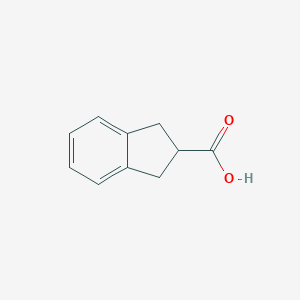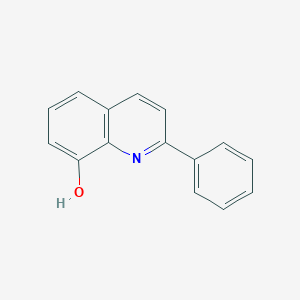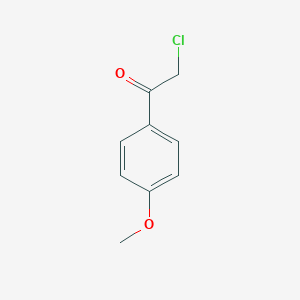
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as BCTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone acts as a competitive antagonist of mGluR1, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The binding of glutamate to mGluR1 normally leads to the activation of G proteins and the subsequent modulation of intracellular signaling cascades. By blocking this process, 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the activity of mGluR1 and affect various physiological processes.
Biochemische Und Physiologische Effekte
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to modulate various physiological processes, including synaptic transmission, synaptic plasticity, and neuronal excitability. It has also been shown to affect pain perception and addiction-related behaviors. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been used to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, one limitation of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and its effects on mGluR1. One area of interest is the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone on synaptic plasticity, learning, and memory.
Synthesemethoden
The synthesis of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves a multi-step process that includes the reaction of 2-chlorobenzyl thiol with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as pain perception and addiction. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been used as a tool to investigate the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.
Eigenschaften
CAS-Nummer |
5273-34-7 |
|---|---|
Produktname |
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Molekularformel |
C24H18Cl2N2OS2 |
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
4,5-bis[(2-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18Cl2N2OS2/c25-20-12-6-4-8-17(20)15-30-22-14-27-28(19-10-2-1-3-11-19)24(29)23(22)31-16-18-9-5-7-13-21(18)26/h1-14H,15-16H2 |
InChI-Schlüssel |
HNIIRXVKRFBAIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl |
Andere CAS-Nummern |
5273-34-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



